Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate
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Overview
Description
Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate: is a complex organic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate typically involves multicomponent reactions (MCRs), Friedländer approaches, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, often employing green chemistry strategies .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind effectively to various biological targets, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate
- Benzyl 3’,4’-dihydro-1’H-spiro[pyrrolidine-3,2’-[1,8]naphthyridine]-1-carboxylate
Uniqueness
Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-azepane]-1'-carboxylate |
InChI |
InChI=1S/C21H25N3O2/c25-20(26-16-17-6-2-1-3-7-17)24-14-5-10-21(12-15-24)11-9-18-8-4-13-22-19(18)23-21/h1-4,6-8,13H,5,9-12,14-16H2,(H,22,23) |
InChI Key |
GCEQUIBMQQMSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C(N2)N=CC=C3)CCN(C1)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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